molecular formula C8H14O2 B13915676 3,3-Dimethyltetrahydro-2H-pyran-2-carbaldehyde

3,3-Dimethyltetrahydro-2H-pyran-2-carbaldehyde

Cat. No.: B13915676
M. Wt: 142.20 g/mol
InChI Key: ASTGDTCYHJOWCT-UHFFFAOYSA-N
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Description

Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde is an organic compound with the molecular formula C8H12O2. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structural features and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with appropriate aldehydes under acidic conditions. The reaction typically proceeds via an intramolecular cyclization mechanism, forming the desired tetrahydropyran ring structure .

Industrial Production Methods

In industrial settings, the synthesis of tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde often involves the use of catalytic processes. For example, the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum or lanthanide triflates as catalysts can yield high-purity tetrahydropyran derivatives . These methods are favored for their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group is highly reactive, allowing it to participate in various transformations. In biological systems, the compound may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.

    3,4-Dihydro-2H-pyran: A precursor to tetrahydropyran derivatives.

    2H-Pyran-2-carboxaldehyde: A related compound with a similar structure but different reactivity.

Uniqueness

Tetrahydro-3,3-dimethyl-2H-Pyran-2-carboxaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3,3-dimethyloxane-2-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-8(2)4-3-5-10-7(8)6-9/h6-7H,3-5H2,1-2H3

InChI Key

ASTGDTCYHJOWCT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCOC1C=O)C

Origin of Product

United States

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